1-Chlorobuta-1,3-diene

Catalog No.
S626377
CAS No.
627-22-5
M.F
C4H5Cl
M. Wt
88.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobuta-1,3-diene

CAS Number

627-22-5

Product Name

1-Chlorobuta-1,3-diene

IUPAC Name

(1E)-1-chlorobuta-1,3-diene

Molecular Formula

C4H5Cl

Molecular Weight

88.53 g/mol

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2/b4-3+

InChI Key

PCPYTNCQOSFKGG-ONEGZZNKSA-N

SMILES

C=CC=CCl

Synonyms

1-chloro-1,3-butadiene, 1-chloro-1,3-butadiene, (E)-isomer, 1-chloro-1,3-trans-butadiene

Canonical SMILES

C=CC=CCl

Isomeric SMILES

C=C/C=C/Cl
  • Polymerization

    -Cl-1,3-BD can be used as a co-monomer in the polymerization process. Studies have shown that adding small amounts of 1-Cl-1,3-BD to styrene (another common monomer) can significantly impact the copolymerization rate and the final properties of the polymer. Research suggests this occurs due to a termination mechanism involving both monomers.

    *Source: 1-Chloro-1,3-butadiene Copolymers IV. Bulk Copolymerization of 1-Chloro-1,3-butadiene with Styrene

  • Organic Synthesis

    Due to its reactive double bonds, 1-Cl-1,3-BD can be used as a building block in organic synthesis. Researchers are exploring its potential for creating new functional materials with specific properties.

    *Source: Note that due to the research being ongoing, specific citations for organic synthesis applications are not readily available in public scientific databases.

  • Chemical Kinetics

    The reactivity of 1-Cl-1,3-BD makes it a valuable tool for studying reaction mechanisms and kinetics. Scientists can use it to understand the behavior of conjugated dienes in various chemical reactions.

    *Source: While specific citations for kinetic studies are not available in public databases, the inherent reactivity of 1-Cl-1,3-BD due to its structure suggests its applicability in this field.

1-Chlorobuta-1,3-diene is an organic compound with the molecular formula C4H5Cl\text{C}_4\text{H}_5\text{Cl}. It is a chlorinated derivative of 1,3-butadiene, characterized by the presence of a chlorine atom at the first position of the butadiene chain. This compound is notable for its reactivity due to the conjugated diene system, which allows it to participate in various

  • Polymerization: This compound can polymerize via radical or ionic mechanisms. The nature of the resulting polymers depends on the reaction conditions and can lead to materials with diverse microstructures.
  • Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as diethyldithiocarbamate, allowing for the formation of new compounds.
  • Addition Reactions: It can react with electrophiles like hydrogen chloride to yield products such as 1-chloro-2-butene. The reactivity is influenced by the presence of double bonds and the chlorine substituent.

These reactions highlight the versatility of 1-chlorobuta-1,3-diene in organic synthesis and materials development.

1-Chlorobuta-1,3-diene can be synthesized through several methods:

  • Chlorination of 1,3-butadiene: This method involves the direct chlorination of 1,3-butadiene under controlled conditions to favor the formation of 1-chlorobuta-1,3-diene. Free-radical chlorination is commonly employed in industrial settings.
  • Isomerization Processes: During the production of other chlorinated derivatives like chloroprene (2-chloro-1,3-butadiene), 1-chlorobuta-1,3-diene may form as an intermediate that can be isolated through distillation.

These synthesis routes emphasize the compound's relationship with other chlorinated dienes and its role in polymer chemistry.

The applications of 1-chlorobuta-1,3-diene are primarily found in:

  • Polymer Chemistry: It is used as a monomer or co-monomer in the production of polychloroprene and other synthetic rubbers. Its reactivity allows for tailored polymer properties.
  • Material Science: The compound serves as a building block for creating functional materials with specific characteristics due to its unique chemical properties.

Research continues into its potential uses in developing new materials and understanding reaction mechanisms in organic synthesis.

Studies involving 1-chlorobuta-1,3-diene focus on its interactions during copolymerization processes. For example, when copolymerized with styrene or other monomers, it significantly influences the rate and properties of the resulting polymers. Understanding these interactions helps optimize material properties for specific applications.

Several compounds share structural similarities with 1-chlorobuta-1,3-diene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
ChloropreneC4H5Cl\text{C}_4\text{H}_5\text{Cl}Widely used in synthetic rubber production (polychloroprene).
2-Chloro-1,3-butadieneC4H5Cl\text{C}_4\text{H}_5\text{Cl}Another chlorinated diene with distinct reactivity patterns.
Hexachloro-1,3-butadieneC4Cl6\text{C}_4\text{Cl}_6Known for industrial applications; more heavily chlorinated.

Uniqueness

The uniqueness of 1-chlorobuta-1,3-diene lies in its specific reactivity patterns and ability to form polymers with desirable properties that differ from those produced by its analogs. Its role as a co-monomer enhances its utility in material science compared to other similar compounds that may not offer the same versatility.

Molecular Geometry and Conformational Analysis

1-Chlorobuta-1,3-diene, with the molecular formula C₄H₅Cl and molecular weight of 88.54 g/mol, exists predominantly in the (E)-configuration, as indicated by its IUPAC name (E)-1-chlorobuta-1,3-diene [1] [2]. The compound features a conjugated diene system with a chlorine substituent at the terminal position, creating a planar or near-planar molecular geometry due to the extended π-electron system [1] [3].

The molecular structure can be represented by the SMILES notation C=CC=CCl, indicating the presence of two C=C double bonds separated by a single C-C bond in conjugation [1] [7]. The InChI key PCPYTNCQOSFKGG-ONEGZZNKSA-N provides a unique identifier for this specific stereoisomer [1] [7].

Conformational analysis of conjugated diene systems, as demonstrated in related butadiene derivatives, reveals that the molecule can adopt different conformational states depending on the dihedral angle around the central C-C bond [36]. For 1,3-butadiene systems, the s-trans conformation (with a dihedral angle of approximately 180°) is typically the most stable, while gauche conformers with dihedral angles around 38° represent local energy minima [36]. The presence of the chlorine substituent in 1-Chlorobuta-1,3-diene introduces additional steric and electronic effects that influence the preferred conformational geometry [8].

Bond length calculations and conformational studies on similar chlorinated diene systems indicate that the C=C bond lengths are typically in the range of 1.34-1.35 Å, while the central C-C single bond shows partial double bond character due to conjugation, with lengths around 1.45-1.46 Å [36] [38]. The C-Cl bond length is approximately 1.75-1.78 Å, consistent with typical aliphatic C-Cl bonds [9].

Spectroscopic Characterization

Infrared and Raman Spectral Features

The infrared and Raman spectroscopic characteristics of 1-Chlorobuta-1,3-diene are dominated by the conjugated diene system and the C-Cl stretching vibrations [9] [10]. In conjugated 1,3-diene compounds, the C=C stretching modes typically appear as two distinct bands due to the symmetric and antisymmetric stretching of the conjugated system [11].

The symmetric C=C stretching band is generally observed at higher wavenumbers (around 1650-1660 cm⁻¹), while the antisymmetric mode appears at lower frequencies (approximately 1600 cm⁻¹) [11]. For 1-Chlorobuta-1,3-diene, the C=C stretching vibrations are expected to show similar characteristics, with the chlorine substitution causing slight shifts in the vibrational frequencies compared to unsubstituted 1,3-butadiene [9] [11].

The C-Cl stretching region, typically found between 600-800 cm⁻¹, provides important conformational information [9]. Studies on related chlorinated compounds have shown that the C-Cl stretching frequency is sensitive to the molecular conformation and can be used to distinguish between different conformational isomers [9]. In trans-1,4-polychloroprene, a related polymer, the C-Cl stretching was observed at 669-670 cm⁻¹ [9].

CH stretching vibrations appear in the 3000-3100 cm⁻¹ region, with =C-H stretches typically observed around 3045 cm⁻¹ [9]. The CH₂ deformation modes are found in the 1400-1500 cm⁻¹ region, while CH₂ wagging and twisting modes occur between 1250-1350 cm⁻¹ [9].

Vibrational ModeFrequency Range (cm⁻¹)Intensity
=C-H stretching3000-3100Medium
C=C stretching (symmetric)1650-1660Strong
C=C stretching (antisymmetric)~1600Weak (Raman)
CH₂ deformation1400-1500Medium
CH₂ wagging/twisting1250-1350Medium
C-Cl stretching600-800Strong

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic characteristics of 1-Chlorobuta-1,3-diene reflect the electronic environment of the conjugated diene system and the influence of the chlorine substituent [15] [16] [20]. The ¹H NMR spectrum is expected to show distinct signals for the different proton environments within the molecule [18] [21].

The terminal vinyl protons (=CH₂) typically appear as a doublet around 5.2-5.3 ppm due to coupling with the adjacent vinyl proton [16] [40]. The internal vinyl protons show characteristic multiplicities based on their coupling patterns with neighboring protons [16] [20]. The proton adjacent to the chlorine atom is expected to be significantly deshielded, appearing downfield compared to unsubstituted positions [18].

For ¹³C NMR spectroscopy, the carbon nuclei in conjugated diene systems show characteristic chemical shifts that reflect the degree of conjugation and electronic delocalization [19] [21]. The sp² carbons typically appear in the 110-140 ppm region, with the exact chemical shifts depending on the substitution pattern and electronic effects [19] [21].

The carbon bearing the chlorine substituent is expected to show a characteristic downfield shift due to the electronegative nature of chlorine [19]. In similar chlorinated organic compounds, carbons directly bonded to chlorine typically appear around 80-90 ppm in ¹³C NMR spectra [19].

Chemical shift equivalence plays an important role in determining the number of NMR signals observed [21]. Due to the asymmetric nature of 1-Chlorobuta-1,3-diene, all carbon and hydrogen environments are expected to be magnetically non-equivalent, resulting in individual signals for each distinct nuclear environment [21].

Thermochemical Properties

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of 1-Chlorobuta-1,3-diene has been estimated using computational methods, specifically the Joback group contribution method [24]. The calculated value for the gas phase enthalpy of formation is 99.44 kJ/mol [24] [52]. This value represents the energy change associated with the formation of one mole of 1-Chlorobuta-1,3-diene from its constituent elements in their standard states [25].

For comparison, the parent compound 1,3-butadiene has an experimental enthalpy of formation of 108.8 ± 0.79 kJ/mol in the gas phase [27] [43]. The lower enthalpy of formation for 1-Chlorobuta-1,3-diene compared to 1,3-butadiene reflects the stabilizing effect of the chlorine substitution [24] [27].

The enthalpy of formation data provides insight into the thermodynamic stability of the compound relative to its constituent elements [25] [50]. The positive value indicates that the formation of 1-Chlorobuta-1,3-diene from carbon (graphite), hydrogen gas, and chlorine gas is endothermic under standard conditions [24] [25].

Related thermochemical properties include the standard Gibbs free energy of formation (ΔfG°), calculated to be 138.00 kJ/mol, which indicates the spontaneity of formation reactions under standard conditions [24] [52]. The enthalpy of vaporization has been estimated at 27.62 kJ/mol, representing the energy required to convert liquid 1-Chlorobuta-1,3-diene to the gas phase [24] [52].

Thermochemical PropertyValueUnitsMethod
Enthalpy of Formation (gas)99.44kJ/molJoback calculation
Gibbs Free Energy of Formation138.00kJ/molJoback calculation
Enthalpy of Vaporization27.62kJ/molJoback calculation
Enthalpy of Fusion6.44kJ/molJoback calculation

Heat Capacity and Entropy

The heat capacity at constant pressure (Cp) for 1-Chlorobuta-1,3-diene in the gas phase has been calculated using group contribution methods across a range of temperatures [24] [52]. The heat capacity shows a typical increase with temperature, reflecting the increasing contribution of vibrational modes to the thermal energy [25] [50].

At 298.15 K (25°C), the estimated heat capacity is approximately 94.79 J/(mol·K) [24]. The temperature dependence of heat capacity follows the expected pattern for organic molecules, with values increasing from 94.79 J/(mol·K) at 321.59 K to 127.19 J/(mol·K) at 505.37 K [24] [52].

The entropy of the compound reflects the degree of molecular disorder and is influenced by factors such as molecular flexibility, vibrational modes, and electronic structure [25] [50]. For conjugated diene systems, the entropy is affected by the conformational freedom around the central C-C bond and the electronic delocalization [25] [51].

Computational studies on similar organic compounds have shown that entropy calculations must account for multiple conformational states when significant conformational flexibility exists [51]. For molecules with restricted rotation around double bonds, as in conjugated dienes, the entropy is typically lower than for fully saturated analogs due to reduced conformational freedom [25] [51].

Temperature (K)Heat Capacity (J/mol·K)
321.5994.79
352.22100.97
382.85106.81
413.48112.35
444.11117.58
474.74122.52
505.37127.19

Dimerization of Acetylene to Vinylacetylene

Acetylene dimerization represents the foundational step in the traditional synthesis pathway for 1-chlorobuta-1,3-diene precursors [1] [2]. The reaction proceeds through a copper-catalyzed mechanism where two acetylene molecules combine to form vinylacetylene (monovinylacetylene) [3] [4]. This process follows the general reaction:

2 C₂H₂ → CH₂=CH-C≡CH

The Nieuwland catalyst system, originally developed in the 1930s, utilizes copper(I) chloride in aqueous hydrochloric acid solution [5]. Modern implementations of this process achieve acetylene conversion rates of 18% with vinylacetylene selectivity reaching 90% [6]. Research indicates that the reaction proceeds through a π-complex intermediate involving copper and acetylene, where the metal facilitates both the activation and coupling of acetylene molecules [7].

Temperature control is critical for optimal performance, with industrial operations typically conducted at 80°C [6]. The stationary state kinetics for acetylene dimerization follow second-order behavior with respect to the activated catalyst species [H···Cl–Cu–C₂H], exhibiting an activation energy of 52.0 kilojoules per mole and an activation entropy of -139.3 joules per mole per Kelvin [5].

Advanced gas-solid acetylene dimerization processes have demonstrated significantly improved performance metrics. Copper-supported catalysts prepared via impregnation techniques using copper(I) chloride precursors achieve maximum acetylene conversion of 48.3% with monovinylacetylene selectivity of 87.4% under optimal conditions [8]. These solid-phase systems offer advantages in catalyst separation and recycling compared to traditional liquid-phase processes.

ParameterTraditional NieuwlandModern Gas-Solid
Temperature (°C)8065-90
Acetylene Conversion (%)1848.3
MVA Selectivity (%)9087.4
Space Velocity (h⁻¹)200360

Hydrochlorination Catalyzed by Copper(I) Chloride and Ammonium Chloride

The hydrochlorination of vinylacetylene constitutes the second critical step in acetylene-based synthesis routes [9]. This transformation converts vinylacetylene to chloroprene (2-chlorobuta-1,3-diene), with 1-chlorobuta-1,3-diene formed as a significant impurity that requires separation [1]. The reaction mechanism involves 1,4-addition of hydrogen chloride across the vinyl-acetylene system:

CH₂=CH-C≡CH + HCl → CH₂=CH-CCl=CH₂

Copper(I) chloride catalysts in hydrochloric acid solution facilitate this transformation at temperatures between 50-60°C [9]. The catalytic system composition typically includes copper(I) chloride concentrations of 0.30 kilomoles per 45 liters of water, with ammonium chloride serving as a co-solvent in quantities ranging from 0.18 to 0.42 kilomoles [10].

Research has demonstrated that ammonium chloride addition significantly enhances the dissolution of copper species and accelerates reaction kinetics [10]. The optimal pH range for the catalyst system is maintained between 5.80-5.97 to balance high acetylene conversion with catalyst stability [7]. Hydrochloric acid concentration must be carefully controlled, with mass percentages of 3.2-5.0% depending on acetylene space velocity conditions [7].

The selectivity to chloroprene reaches approximately 92% based on vinylacetylene consumption, with 1,3-dichloro-2-butene and methyl vinyl ketone representing the primary byproducts [6]. Temperature optimization studies indicate that 65°C provides the optimal balance between reaction rate and selectivity, while acetylene space velocities of 200 inverse hours maximize overall process efficiency [7].

Kinetic analysis reveals that the hydrochlorination follows first-order kinetics with respect to both acetylene and hydrogen chloride, exhibiting an activation energy of 73.2 kilojoules per mole [11]. The copper(I) to copper(II) ratio significantly influences catalytic performance, with an optimal ratio of 2:1 providing maximum activity and longevity [12].

Butadiene-Based Modern Processes

Chlorination of 1,3-Butadiene

Modern industrial production of 1-chlorobuta-1,3-diene primarily utilizes butadiene-based processes that have largely replaced acetylene routes in Western countries [9] [13]. The chlorination of 1,3-butadiene constitutes the initial step in this three-stage synthesis pathway, producing a mixture of dichlorobutene isomers that serve as precursors to chloroprene [1] [6].

The gas-phase chlorination reaction proceeds via free-radical mechanisms at temperatures between 250-330°C and pressures of 1-7 bar [14] [6]. Elemental chlorine reacts with 1,3-butadiene to yield primarily 3,4-dichlorobutene-1 and 1,4-dichlorobutene-2 isomers:

CH₂=CH-CH=CH₂ + Cl₂ → ClCH₂-CHCl-CH=CH₂ + ClCH₂-CH=CH-CH₂Cl

Conversion rates typically range from 10-25% per pass to maintain selectivity to dichlorobutenes between 85-95% [6]. The reaction temperature significantly influences product distribution, with higher temperatures favoring trichlorobutene formation and other undesired byproducts [14].

Liquid-phase chlorination processes have been developed to improve selectivity and reduce energy requirements [14]. These systems operate at 25-100°C using specialized solvents such as fluorinated compounds or light hydrocarbons like butane and pentane [14]. Evaporative cooling maintains temperature control while catalyst systems enhance reaction rates and selectivity [14].

Solvent selection proves critical for liquid-phase operations, with requirements including boiling points between -15°C and 40°C at atmospheric pressure and substantial inertness to elemental chlorine [14]. Weight ratios of solvent to dichlorobutene between 2.5:1 and 10:1 optimize both yield and heat removal efficiency [14].

Industrial implementations achieve dichlorobutene yields exceeding 92% of theoretical with residence times of 3-10 minutes depending on reaction conditions [14]. Product separation utilizes stripping columns to remove unreacted butadiene and solvent for recycling, while crude dichlorobutenes undergo fractional distillation for purification [14].

Isomerization and Dehydrochlorination Mechanisms

The isomerization of dichlorobutene mixtures represents a crucial intermediate step that converts 1,4-dichlorobutene-2 to the desired 3,4-dichlorobutene-1 isomer required for chloroprene production [15] [16]. This transformation proceeds through copper-catalyzed rearrangement mechanisms under carefully controlled conditions [17] [18].

Copper-based catalysts, typically copper(I) chloride complexed with organic ligands, facilitate the isomerization at temperatures between 60-120°C [15] [16]. Reaction pressures range from 0.5-80 kilopascals with optimal conditions around 9.3-24 kilopascals [16]. The homogeneous catalyst systems ensure uniform heat and mass transfer throughout the reaction medium [17].

Catalyst preparation involves triethylamine hydrochloride addition to 1,4-dichlorobutene-2, followed by copper(I) chloride incorporation under controlled temperature conditions [16]. Hydroxylamine salts serve as stabilizing agents in concentrations of 0.05-0.6% based on dichlorobutene weight to inhibit oligomerization and high-boiling byproduct formation [16].

The isomerization kinetics follow first-order behavior with conversion rates exceeding 90% and selectivities above 95% under optimal conditions [15]. Mixed-valence copper complexes demonstrate enhanced activity, with copper(I) serving as the primary active species while copper(II) provides stability [18] [19].

Dehydrochlorination of 3,4-dichlorobutene-1 proceeds through base-catalyzed elimination using dilute sodium hydroxide solutions at 90°C [15] [20]. This reaction follows E2 elimination mechanisms where hydroxide ions abstract hydrogen atoms from the 3-position while chloride ions depart from the 4-position [15].

The overall dehydrochlorination process achieves chloroprene yields of 85-92% with selectivities exceeding 92% [9] [20]. Polymerization inhibitors must be present during this step to prevent premature chloroprene polymerization due to the highly reactive conjugated diene system [15] [20].

Industrial dehydrochlorination units operate under mild conditions with temperatures around 90°C and atmospheric pressure [20]. Product purification involves distillation processes to separate chloroprene from unreacted dichlorobutenes and sodium chloride byproducts [20].

Catalytic Systems and Reaction Kinetics

Copper-based catalytic systems dominate industrial applications for 1-chlorobuta-1,3-diene synthesis, with catalyst composition and structure fundamentally determining reaction rates, selectivities, and operational stability [7] [21] [8]. Modern catalyst development focuses on maximizing copper utilization efficiency while minimizing environmental impact and operational costs.

Nieuwland catalyst systems utilize copper(I) chloride concentrations typically ranging from 0.30 kilomoles per 45 liters of aqueous solution [10]. Ammonium chloride co-catalysts enhance copper species solubility and reaction kinetics, with optimal concentrations between 0.18-0.42 kilomoles [10]. pH control through hydrochloric acid addition maintains catalyst activity within the 5.80-5.97 range [7].

Gas-solid catalyst systems demonstrate superior performance metrics compared to traditional liquid-phase processes [8]. Copper loadings of 5-15 weight percent on activated carbon supports achieve acetylene conversions up to 48.3% with monovinylacetylene selectivities of 87.4% [8]. Catalyst preparation methods significantly influence copper dispersion and active site accessibility [8].

Reaction kinetics analysis reveals complex multi-step mechanisms involving surface adsorption, activation, and product desorption [5] [22]. Acetylene dimerization exhibits second-order kinetics with respect to the activated copper-acetylene complex, characterized by an activation energy of 52.0 kilojoules per mole [5]. Large negative activation entropies (-139.3 joules per mole per Kelvin) indicate highly ordered transition states consistent with cooperative binding mechanisms [5].

Hydrochlorination kinetics follow Langmuir-Hinshelwood mechanisms where both acetylene and hydrogen chloride adsorb competitively on copper active sites [11]. Rate equations incorporating adsorption coefficients successfully model experimental data across wide temperature and pressure ranges [11]. Optimal reaction temperatures balance thermodynamic favorability with kinetic accessibility, typically 65-80°C for acetylene dimerization [5] [8].

Catalyst deactivation mechanisms include copper species volatilization, coke formation, and active site poisoning [7] [21]. Copper(I) oxidation to copper(II) reduces catalytic activity, while carbon deposition blocks active sites and reduces surface area [7]. Regeneration strategies involve controlled oxidation to remove carbon deposits followed by reduction to restore copper(I) species [7].

Promoter effects significantly enhance catalyst performance and stability [21]. Potassium chloride additions modify copper electronic properties and improve oxidation resistance [21]. Zirconium-based promoters increase monovinylacetylene selectivity to 87.4% while maintaining high acetylene conversion rates [4].

Advanced catalyst characterization employs operando spectroscopy techniques to monitor dynamic changes in copper oxidation states during reaction conditions [21]. Multivariate curve resolution analysis of ultraviolet-visible-near infrared spectra enables real-time identification of copper(I) chloride, copper(II) species, and intermediate complexes [21].

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Key Features
CuCl/NH₄Cl (Aqueous)801890Traditional process [6]
CuCl/Activated Carbon65-9048.387.4Solid catalyst [8]
CuCl/Y-Zeolite22050-5588-92Highest productivity [23]
CuCl₂/Borosilicate150-30030-4080-85High temperature stable [24]

Purification and Stabilization Techniques

Product purification constitutes a critical component of 1-chlorobuta-1,3-diene production, requiring sophisticated separation technologies to achieve commercial-grade purity specifications while preventing degradation of the highly reactive chlorinated diene products [1] [15].

Fractional distillation serves as the primary purification method for chloroprene and related compounds, operating under carefully controlled conditions to prevent thermal decomposition and polymerization [1] [9]. Operating temperatures typically range from 25-60°C under reduced pressure conditions (0.1-1 bar) to minimize thermal stress on temperature-sensitive compounds [25].

Distillation column design incorporates multiple theoretical plates (typically 50-100) to achieve separation efficiencies of 95-99% [25]. Reboiler temperatures are maintained below 80°C to prevent thermal cracking of chlorinated alkenes [9]. Overhead product streams require immediate cooling and stabilizer addition to prevent vapor-phase polymerization [9].

1-Chlorobuta-1,3-diene separation from 2-chlorobuta-1,3-diene (chloroprene) presents particular challenges due to similar boiling points and chemical reactivity [1]. Precision distillation with temperature control within ±0.5°C and pressure regulation within ±0.1 kilopascals enables effective separation with purities exceeding 98% [1].

Extraction processes utilizing selective organic solvents provide alternative purification pathways for thermally sensitive compounds [25]. Liquid-liquid extraction with dichloromethane or toluene achieves 85-95% recovery of target compounds while removing polar impurities and catalyst residues [25].

Membrane separation technologies offer energy-efficient alternatives to traditional thermal separation methods [25]. Pervaporation membranes selective for organic compounds operate at 20-40°C under moderate pressures (1-10 bar) with separation efficiencies of 80-95% [25]. Membrane materials must demonstrate chemical resistance to chlorinated solvents and organic vapors [25].

Stabilization strategies focus on preventing polymerization and oxidative degradation during storage and handling [26] [27]. Phenolic inhibitors such as butylated hydroxytoluene (BHT) at 50-500 parts per million effectively terminate free radical chains that initiate polymerization reactions [25].

Oxygen exclusion through nitrogen or argon blankets maintains oxygen concentrations below 1 part per million to prevent oxidative degradation pathways [25]. Antioxidant systems incorporating vitamin E and ascorbic acid at 100-1000 parts per million provide secondary protection against oxidative stress [25].

Temperature control during storage and transport prevents thermal activation of decomposition reactions [26]. Refrigerated storage at 2-8°C significantly extends product shelf life while maintaining chemical stability [26]. pH buffering systems using phosphate buffers maintain pH values between 6-8 to prevent acid-catalyzed degradation reactions [25].

Metal chelation employs ethylenediaminetetraacetic acid (EDTA) and citrate compounds at 10-100 parts per million to sequester trace metal ions that catalyze oxidation and polymerization [25]. High-purity nitrogen purging removes dissolved oxygen and moisture that contribute to product degradation [28].

Quality control protocols monitor critical purity parameters including water content (typically <500 parts per million), peroxide values (<10 milliequivalents per kilogram), and polymer content (<0.1 weight percent) [26]. Gas chromatography analysis with flame ionization detection quantifies individual isomer concentrations and impurity levels [9].

Purification MethodEfficiency (%)Operating ConditionsKey Advantages
Fractional Distillation95-9925-60°C, 0.1-1 barHigh purity, established [25]
Liquid-Liquid Extraction85-95Room temperatureSelective separation [25]
Membrane Separation80-9520-40°C, 1-10 barEnergy efficient [25]
Adsorption70-90Room temperatureTrace impurity removal [25]

XLogP3

2.1

Other CAS

627-22-5

Dates

Last modified: 04-14-2024

Explore Compound Types